tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
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Overview
Description
GS-441524 is a nucleoside analogue antiviral drug developed by Gilead Sciences . It is the main plasma metabolite of the antiviral prodrug remdesivir . It has been found to be effective in vitro against feline coronavirus strains responsible for feline infectious peritonitis (FIP), a lethal systemic disease affecting domestic cats . Despite no official FDA approval, it is widely used due to Gilead’s refusal to license this drug for veterinary use .
Synthesis Analysis
GS-441524 is synthesized from a phosphoramidite of GS-441524, the nucleoside precursor of remdesivir, and its incorporation into RNA using automated solid-phase RNA synthesis .Molecular Structure Analysis
GS-441524 has a molecular formula of C12H13N5O4. It is a 1′-CN-substituted adenine C-nucleoside analog.Chemical Reactions Analysis
GS-441524 is phosphorylated three times to form the active nucleoside triphosphate. This active form is incorporated into the genome of virions, terminating its replication.Physical and Chemical Properties Analysis
GS-441524 has a molecular weight of 291.263 Da. It is stable in vitro in liver microsomes, cytosols, and hepatocytes of various species . The plasma free fractions of GS-441524 were found to be 62–78% across all studied species .Mechanism of Action
Safety and Hazards
Future Directions
Based on GS-441524, potent binders of SARS-CoV-2 Mac1 and other viral macrodomains including those of Middle East respiratory syndrome coronavirus (MERS-CoV), Venezuelan equine encephalitis virus (VEEV), and Chikungunya virus (CHIKV) have been designed and synthesized . These findings will facilitate future development of more potent viral macrodomain inhibitors . Another future direction is the development of in situ depots with GS-441524 and Remdesivir, which will provide progress towards an accessible treatment option for infected patients .
Properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3.4Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;;/q;4*+1/p-4/t7-,9-,10-,12+;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONGCFUOBMNVIT-ZTYDICHKSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C#N)N.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C#N)N.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5Na4O13P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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